N-5-Carboxypentyl-1-deoxynojirimycin
CAS No.: 79206-51-2
Cat. No.: VC20746897
Molecular Formula: C12H23NO6
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79206-51-2 |
---|---|
Molecular Formula | C12H23NO6 |
Molecular Weight | 277.31 g/mol |
IUPAC Name | 6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
Standard InChI | InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1 |
Standard InChI Key | KTNVTDIFZTZBJY-RBLKWDMZSA-N |
Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |
SMILES | C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Canonical SMILES | C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Structural Characteristics and Chemical Properties
N-5-Carboxypentyl-1-deoxynojirimycin (CAS 79206-51-2) is a structural analog of the iminosugar deoxynojirimycin, modified by the addition of a carboxypentyl side chain. The molecular formula is C12H23NO6 with a molecular weight of 277.31 g/mol . The compound contains a piperidine ring with hydroxyl groups at positions 3, 4, and 5, along with a hydroxymethyl group at position 2, resembling the structure of glucose. The distinguishing feature is the N-substitution with a 5-carboxypentyl chain that provides both enhanced inhibitory properties and an anchor point for coupling to affinity matrices .
The IUPAC name for this compound is 6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid . Its stereochemistry is critical for its biological activity, with four stereogenic centers that mimic the configuration of natural sugar substrates recognized by glycosidases. This structural mimicry accounts for its competitive inhibition mechanism, as it effectively occupies the active site of target enzymes.
Physical and Chemical Specifications
The following table summarizes the key physical and chemical properties of N-5-Carboxypentyl-1-deoxynojirimycin:
Property | Specification | Reference |
---|---|---|
CAS Number | 79206-51-2 | |
Molecular Formula | C12H23NO6 | |
Molecular Weight | 277.31 g/mol | |
SMILES | C1C@@HO | |
Physical State | Crystalline solid | |
Solubility | Soluble in DMSO | |
Storage Stability | Stable at -20°C for at least four years |
Mechanism of Action
N-5-Carboxypentyl-1-deoxynojirimycin functions as a competitive inhibitor of specific glycosidases, primarily targeting α-glucosidases and α-mannosidases . These enzymes play pivotal roles in carbohydrate metabolism and glycoprotein processing within the endoplasmic reticulum and Golgi apparatus. The inhibitor's mechanism involves:
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Competitive binding to the active site of target glycosidases, preventing substrate access and hydrolysis
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Interruption of the normal N-linked glycoprotein processing pathway
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Accumulation of misfolded glycoproteins within cells
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Triggering of cellular stress responses, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress-mediated pathways
The compound's inhibitory potency is remarkable, with inhibition constant (Ki) values for pig liver glucosidase I of approximately 0.45 μM, making it at least as potent as the parent compound 1-deoxynojirimycin (Ki = 2.1 μM) . This enhanced potency demonstrates how strategic modification of the base iminosugar structure can improve pharmacological properties while maintaining the core inhibitory mechanism.
Applications in Biochemical Research
Glycosylation Process Investigation
The ability of N-5-Carboxypentyl-1-deoxynojirimycin to selectively inhibit specific glycosidases has made it an important pharmacological tool for studying the physiological functions of these enzymes and their implications in cellular homeostasis . By blocking specific steps in the glycoprotein processing pathway, researchers can elucidate the consequences of interrupted glycosylation on protein folding, trafficking, and function.
Related Photoaffinity Derivatives
Building upon the foundation of N-5-Carboxypentyl-1-deoxynojirimycin, researchers have developed photoactive derivatives to gain further insights into enzyme active site architecture. For example, a novel photoaffinity derivative, 4-(ρ-azidosalicylamido)butyl-5-amido-pentyl-1-DNM (ASBA-P-DNM), has been synthesized to specifically label the active site of glucosidase I .
This photoactive derivative has shown even greater inhibitory potency than the parent 1-deoxynojirimycin, with an IC50 of 0.42 μM compared to 3.5 μM for DNM . When radioiodinated and photolyzed, ASBA-P-DNM specifically labels the native enzyme, yielding a 24-kDa peptide after V8 protease treatment that appears to represent the region around the active site . This approach demonstrates how derivatives of N-5-Carboxypentyl-1-deoxynojirimycin can be further modified to create tools for structure-function analysis of target enzymes.
Comparative Analysis with Related Inhibitors
N-5-Carboxypentyl-1-deoxynojirimycin belongs to a family of iminosugar-based glycosidase inhibitors. The following table compares its inhibitory potency with related compounds:
This comparison demonstrates that the addition of the carboxypentyl group to 1-deoxynojirimycin enhances inhibitory potency approximately 4.7-fold, highlighting how structural modifications can significantly impact pharmacological properties while maintaining the core mechanism of action.
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